3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidine ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-propionic acid
- 3-Phenylpropionic acid
- 2-Amino-5-phenyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a thiazolidine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .
Properties
Molecular Formula |
C25H23N3O3S3 |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C25H23N3O3S3/c1-2-14-33-20-10-8-17(9-11-20)23-18(16-28(26-23)19-6-4-3-5-7-19)15-21-24(31)27(25(32)34-21)13-12-22(29)30/h3-11,15-16H,2,12-14H2,1H3,(H,29,30)/b21-15- |
InChI Key |
ZDGBQOYNIKAERG-QNGOZBTKSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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